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Compound of Interest

Compound Name:

Tert-butyl 4-(3-

aminopropyl)piperidine-1-

carboxylate

Cat. No.: B119841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the

compound tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS RN: 150349-65-8).

Due to the absence of publicly available experimental spectra for this specific molecule, this

document presents predicted data based on the analysis of its chemical structure and

established principles of NMR and mass spectrometry for similar N-Boc protected amine

compounds. It also includes comprehensive, representative experimental protocols for

acquiring such data.

Compound Information
Identifier Value

IUPAC Name
tert-butyl 4-(3-aminopropyl)piperidine-1-

carboxylate

CAS Number 150349-65-8

Molecular Formula C₁₃H₂₆N₂O₂

Molecular Weight 242.36 g/mol

Chemical Structure
Chemical structure of tert-butyl 4-(3-

aminopropyl)piperidine-1-carboxylate
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Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. These

predictions are based on the chemical environment of the protons and carbons within the

molecule and known fragmentation patterns of similar structures.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 4.05 br s 2H
Piperidine-CH₂ (N-

Boc, equatorial)

~ 2.68 t 2H -CH₂-NH₂

~ 2.65 t 2H
Piperidine-CH₂ (N-

Boc, axial)

~ 1.70 d 2H
Piperidine-CH₂

(equatorial)

~ 1.60 m 2H Propyl-CH₂

~ 1.45 s 9H tert-butyl (-C(CH₃)₃)

~ 1.30 m 1H Piperidine-CH

~ 1.25 m 2H Propyl-CH₂

~ 1.10 qd 2H Piperidine-CH₂ (axial)

(variable) br s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~ 154.9 Carbonyl (N-Boc)

~ 79.2 Quaternary Carbon (tert-butyl)

~ 44.0 Piperidine-CH₂ (N-Boc)

~ 42.0 -CH₂-NH₂

~ 36.5 Propyl-CH₂

~ 35.8 Piperidine-CH

~ 32.0 Piperidine-CH₂

~ 30.5 Propyl-CH₂

~ 28.5 tert-butyl (-C(CH₃)₃)

Table 3: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)

m/z (amu) Relative Intensity Assignment

243.21 Moderate [M+H]⁺ (Molecular Ion)

187.15 High
[M+H - C₄H₈]⁺ (Loss of

isobutylene)

143.16 High [M+H - Boc]⁺

57.07 High [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS spectral data for

tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation:

Accurately weigh 5-10 mg of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

Spectrometer: 400 MHz NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy Acquisition:

Spectrometer: 100 MHz NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.
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Spectral Width: -10 to 220 ppm.

4. Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free

Induction Decays (FIDs).

Calibrate the ¹H NMR spectrum to the TMS signal at 0.00 ppm.

Calibrate the ¹³C NMR spectrum to the residual CDCl₃ signal at 77.16 ppm.

Integrate the peaks in the ¹H NMR spectrum and assign signals based on chemical shifts,

multiplicities, and coupling constants.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a 1 mg/mL stock solution of the compound in methanol.

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of

methanol and water containing 0.1% formic acid.

2. Mass Spectrometry Acquisition:

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Desolvation Gas Flow: 600 L/hr.
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Mass Range: m/z 50-500.

3. Data Analysis:

Identify the [M+H]⁺ ion.

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of

isobutylene ([M+H - 56]⁺) and the entire Boc group ([M+H - 100]⁺).

Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.
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Caption: Workflow for spectral analysis of a chemical compound.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Tert-butyl 4-(3-
aminopropyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119841#tert-butyl-4-3-aminopropyl-piperidine-1-
carboxylate-spectral-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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